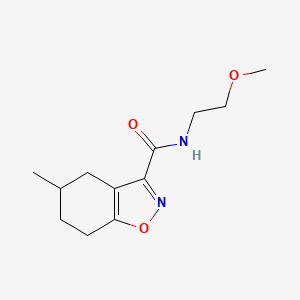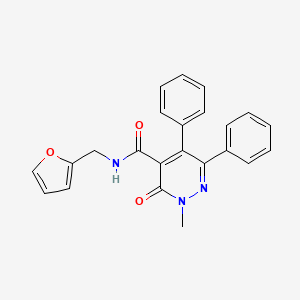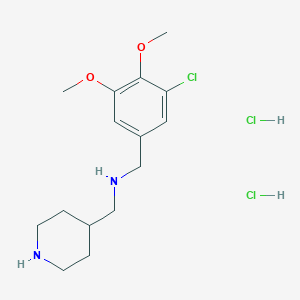
N-(2-methoxyethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Übersicht
Beschreibung
N-(2-methoxyethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide, also known as GSK-3 inhibitor IV, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.
Wirkmechanismus
N-(2-methoxyethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide works by inhibiting the activity of this compound, an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. This compound is also involved in the formation of beta-amyloid plaques and tau protein tangles in the brain, which are characteristic features of Alzheimer's disease. Inhibition of this compound by this compound has been shown to reduce the formation of these plaques and tangles, thereby potentially slowing down the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce inflammation and oxidative stress, which are known to play a role in the development of Alzheimer's disease. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-methoxyethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide in lab experiments is its potency as a this compound inhibitor. This compound has been shown to be more potent than other this compound inhibitors, making it a valuable tool for studying the role of this compound in various cellular processes. However, one limitation of using this compound is its solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(2-methoxyethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide in scientific research. One area of interest is in the development of novel therapies for Alzheimer's disease. Preclinical studies have shown promising results for the use of this compound in the treatment of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is in the study of the role of this compound in other diseases, such as cancer and diabetes. Inhibition of this compound has been shown to have potential therapeutic applications in these diseases, and this compound could be a valuable tool for studying the role of this compound in these diseases. Overall, this compound has shown great potential as a tool for scientific research and as a potential therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has shown potential therapeutic applications in various scientific research areas. One of the most promising applications is in the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by the accumulation of beta-amyloid plaques and tau protein tangles in the brain. This compound is known to play a crucial role in the formation of these plaques and tangles, and inhibitors of this enzyme have been shown to reduce their formation. This compound has been shown to be a potent inhibitor of this compound and has demonstrated promising results in preclinical studies for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-3-4-10-9(7-8)11(14-17-10)12(15)13-5-6-16-2/h8H,3-7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTVSABLXBSFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NO2)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-2-thiophenecarboxamide](/img/structure/B4688390.png)
![1-methyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4688409.png)
![9-methyl-4-oxo-N-(3-pyridinylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4688432.png)

![3-allyl-5-{4-[3-(4-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4688441.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B4688468.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea](/img/structure/B4688471.png)
![N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4688477.png)
![5-chloro-8-[4-(3-methyl-4-nitrophenoxy)butoxy]quinoline](/img/structure/B4688482.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4688489.png)

![N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4688501.png)